molecular formula C8H12O4 B13168452 Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate

Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13168452
M. Wt: 172.18 g/mol
InChI Key: NIMYPHZJTBRHBA-UHFFFAOYSA-N
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Description

Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate is a chemical compound with the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol . This compound is characterized by a spirocyclic structure, which includes a dioxaspiro ring fused to a heptane ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of ethyl acetoacetate with formaldehyde in the presence of an acid catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate, which then undergoes cyclization to form the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors, controlled temperature, and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate is used in several scientific research fields:

Mechanism of Action

The mechanism of action of Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of both an ester and a dioxaspiro ring. This combination of functional groups makes it a versatile compound for various chemical reactions and applications .

Biological Activity

Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate is a compound of significant interest due to its unique spirocyclic structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a spirocyclic framework that includes a dioxaspiro structure. This unique configuration contributes to its reactivity and interactions with biological systems. The molecular formula is C10_{10}H14_{14}O4_{4}, with a molecular weight of approximately 186.21 g/mol.

Pharmacological Properties

Recent investigations into the pharmacological properties of this compound suggest potential anti-inflammatory and anticancer activities. Although these findings are preliminary, they indicate that the compound may interact with specific molecular targets, leading to enzyme inhibition or receptor modulation .

The mechanism of action involves the compound's ability to fit into specific binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including:

  • Enzyme Inhibition : The compound may inhibit enzymes that play critical roles in inflammatory pathways.
  • Receptor Modulation : It may also modulate receptors involved in cancer cell signaling pathways, potentially influencing cell proliferation and survival .

Study 1: Anti-inflammatory Activity

A study explored the anti-inflammatory effects of this compound using in vitro models. The results indicated that the compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential therapeutic application in treating inflammatory diseases.

Study 2: Anticancer Potential

Another research effort focused on the anticancer properties of this compound against various cancer cell lines. This compound exhibited cytotoxic effects on breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50_{50} values indicating effective dose ranges for inducing apoptosis .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaBiological ActivityNotes
Ethyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylateC12_{12}H18_{18}O4_{4}Potential anti-inflammatory and anticancerShares structural similarities; further studies needed
Methyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylateC12_{12}H18_{18}O4_{4}Enzyme inhibitionSimilar mechanism of action observed
Ethyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylateC11_{11}H16_{16}O4_{4}Limited studies availableUnique reactivity patterns

Properties

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

ethyl 1,6-dioxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C8H12O4/c1-2-11-7(9)6-8(12-6)3-4-10-5-8/h6H,2-5H2,1H3

InChI Key

NIMYPHZJTBRHBA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CCOC2

Origin of Product

United States

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